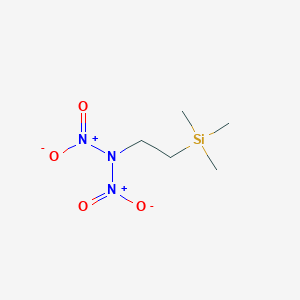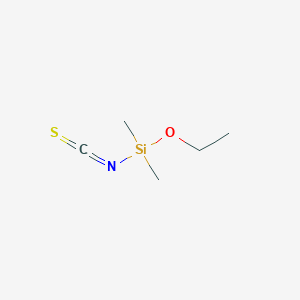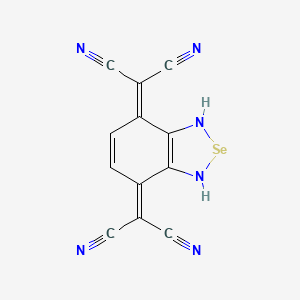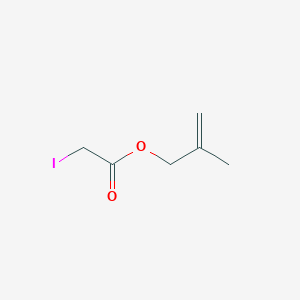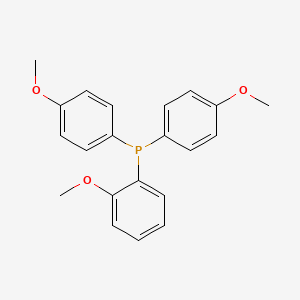
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to two 4-methoxyphenyl groups and one 2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorobis(2-methoxyphenyl)phosphine with 4-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products
Applications De Recherche Scientifique
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming complexes that can catalyze various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the catalytic intermediate and facilitating the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Bis(4-methoxyphenyl)(methyl)phosphine oxide
Uniqueness
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other similar compounds .
Propriétés
Numéro CAS |
118936-79-1 |
|---|---|
Formule moléculaire |
C21H21O3P |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C21H21O3P/c1-22-16-8-12-18(13-9-16)25(19-14-10-17(23-2)11-15-19)21-7-5-4-6-20(21)24-3/h4-15H,1-3H3 |
Clé InChI |
XLONOKALOHPLTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



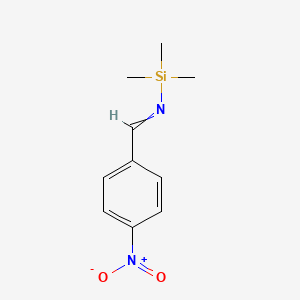
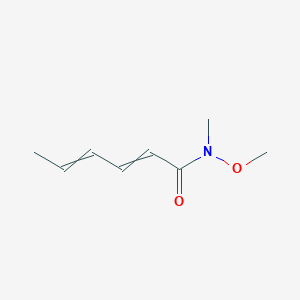
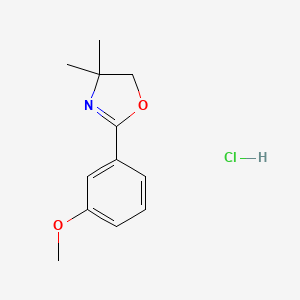
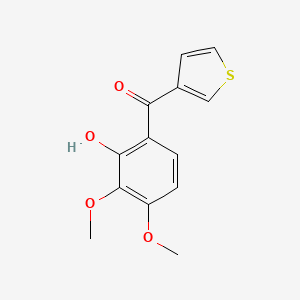
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
